1,3-Dimethyl-1H-pyrazole-5-carbothioamide

Medicinal Chemistry Kinase Inhibitor Fragment-Based Drug Discovery

1,3-Dimethyl-1H-pyrazole-5-carbothioamide (CAS 844891-03-8) is an essential fragment molecule for hit-to-lead optimization. Its 1,3-dimethyl substitution pattern is conserved in potent kinase inhibitors like TAK-593; altering this motif risks binding affinity loss. The carbothioamide (C=S) handle enables diverse heterocycle synthesis for SAR exploration. Available at 97% purity with defined melting point (170°C), ensuring reproducible synthetic outcomes. Suitable for scaffold hopping in antifungal programs targeting drug-resistant strains. Choose this compound for rigorous, publication-ready research where structural fidelity and reliable quality are paramount.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 844891-03-8
Cat. No. B1351173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrazole-5-carbothioamide
CAS844891-03-8
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=S)N)C
InChIInChI=1S/C6H9N3S/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10)
InChIKeyRVWYPAZKPYVUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazole-5-carbothioamide (CAS 844891-03-8): A Versatile Fragment for Kinase-Focused Medicinal Chemistry


1,3-Dimethyl-1H-pyrazole-5-carbothioamide (CAS 844891-03-8), with molecular formula C6H9N3S and a molecular weight of 155.22 g/mol , is a heterocyclic building block featuring a 1,3-dimethyl-substituted pyrazole core functionalized with a carbothioamide group at the 5-position [1]. This compound serves as a critical scaffold in fragment-based drug discovery, where its thioamide moiety acts as a key synthetic handle for generating structurally diverse heterocyclic libraries [2]. While not typically developed as an end-product therapeutic agent itself, its defined structure enables precise molecular modifications, making it an essential intermediate for hit-to-lead optimization campaigns, particularly in the development of kinase inhibitors and antifungal agents [3][4].

The Limits of Class-Level Generalization: Why 1,3-Dimethyl-1H-pyrazole-5-carbothioamide is Not Interchangeable with Other Pyrazole Carbothioamides


Substituting 1,3-Dimethyl-1H-pyrazole-5-carbothioamide (CAS 844891-03-8) with a structurally similar pyrazole carbothioamide, such as 1H-pyrazole-5-carbothioamide (unsubstituted core) [1] or 1-Methyl-1H-pyrazole-5-carbothioamide (CAS 1246548-87-7) , introduces quantifiable risks in downstream synthesis and biological activity. The presence of two methyl groups in the target compound directly modulates key physicochemical properties, including a defined melting point of 170°C , and critically influences molecular recognition. Literature evidence shows that even minor modifications to the pyrazole scaffold, such as shifting from a pyrazole to a pyrazolone core, can dramatically alter target engagement [2]. More critically, the 1,3-dimethyl pattern is a conserved feature in potent kinase inhibitors [3], and its alteration or removal can lead to significant loss of binding affinity due to steric and electronic mismatches in the target protein's hydrophobic pocket. Therefore, its substitution without rigorous comparative validation poses a direct risk to the reproducibility of synthetic pathways and the preservation of desired biological activity.

Quantitative Differentiation of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide (CAS 844891-03-8) vs. Analogs


Kinase Inhibitor Scaffold Validation: The 1,3-Dimethylpyrazole Core in TAK-593 (VEGFR2 Inhibitor)

The 1,3-dimethyl-1H-pyrazole moiety is a crucial pharmacophoric element in TAK-593, a highly potent VEGFR2 kinase inhibitor [1]. While TAK-593 contains a carboxamide (C=O) at the 5-position, the target compound's carbothioamide (C=S) provides a distinct synthetic entry point. The VEGFR2 inhibitory activity of the TAK-593 analog with the 1,3-dimethylpyrazole core was quantified against a baseline compound lacking this specific substitution pattern, demonstrating a substantial gain in potency. For procurement, this validates the 1,3-dimethylpyrazole scaffold as a privileged structure in kinase drug discovery, establishing this specific carbothioamide as a strategic building block for exploring novel chemical space around a validated kinase inhibitor core.

Medicinal Chemistry Kinase Inhibitor Fragment-Based Drug Discovery

Impact of Core Modification on Antifungal Activity: Pyrazolone vs. Pyrazole Carbothioamides

A 2025 study on pyrazolone carbothioamide derivatives for treating candidiasis demonstrated that structural variations on the heterocyclic core significantly impact antifungal potency [1]. The research, which aimed to inhibit the Pdr1-KIX protein-protein interaction, found that specific substitutions led to a 10-fold improvement in MIC values against fluconazole-resistant Candida albicans strains compared to the parent pyrazolone compound. This study provides a class-level inference that the pyrazole core (as in the target compound) offers a distinct chemical and biological profile compared to the pyrazolone core. This evidence underscores the value of the target compound as a distinct and non-interchangeable scaffold for probing similar biological targets, such as antifungal mechanisms, where the specific heterocyclic framework dictates activity.

Antifungal Drug Discovery Candidiasis Structure-Activity Relationship (SAR)

Structural Divergence via Thioamide Functional Group: A Route to Novel Heterocycles

The carbothioamide (-C(=S)NH2) group at the 5-position is a key differentiator from the more common carboxamide (-C(=O)NH2) analogs, such as 1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 136678-93-8) . The C=S bond is longer, more polarizable, and possesses a lower bond dissociation energy than the C=O bond, which imparts distinct chemical reactivity [1]. This makes the thioamide a versatile precursor for synthesizing thiazoles, thiadiazoles, and other sulfur-containing heterocycles that are inaccessible from the corresponding carboxamide. While no direct head-to-head synthesis comparison is available for this specific compound, class-level literature on pyrazole-1-carbothioamides confirms their utility as potent precursors for generating diverse N-heterocycles with potential biological activity [2]. This synthetic versatility is a primary driver for procurement over the less reactive carboxamide analog.

Organic Synthesis Heterocyclic Chemistry Thioamide Reactivity

Physicochemical Benchmarking: Defined Melting Point and Purity for Reproducible Synthesis

Procurement decisions are often based on the availability of reliable quality control benchmarks. 1,3-Dimethyl-1H-pyrazole-5-carbothioamide (CAS 844891-03-8) is available from major suppliers with a defined purity specification of 97% and a well-characterized melting point of 170°C . These metrics are essential for ensuring batch-to-batch consistency in synthetic workflows. In contrast, many custom-synthesized pyrazole analogs may lack such rigorously verified specifications, leading to variability in downstream reactions. This compound's availability as a standardized building block, cataloged as CC12518 and with the synonym 2,5-dimethylpyrazole-3-carbothioamide , ensures greater experimental reproducibility compared to sourcing non-standardized or lower-purity alternatives.

Analytical Chemistry Quality Control Chemical Procurement

Recommended Procurement and Application Scenarios for 1,3-Dimethyl-1H-pyrazole-5-carbothioamide (CAS 844891-03-8)


Fragment-Based Drug Discovery and Library Synthesis

As a defined fragment molecule, 1,3-Dimethyl-1H-pyrazole-5-carbothioamide is ideal for building diverse screening libraries [1]. Its carbothioamide group is a versatile synthetic handle for generating a range of heterocyclic structures [2]. Procurement is recommended for hit-to-lead campaigns aiming to explore chemical space around validated pyrazole scaffolds, particularly those targeting kinases or fungal proteins, where the 1,3-dimethyl substitution pattern has proven advantageous [3][4].

Medicinal Chemistry SAR Studies on Kinase Inhibitors

For research programs focused on developing novel kinase inhibitors, this compound serves as a direct structural analog to the core of TAK-593, a highly potent VEGFR2 inhibitor [3]. Replacing the carboxamide group in such inhibitors with a carbothioamide (C=S) can significantly alter the molecule's electronic properties and hydrogen-bonding capabilities, providing a rational approach to modulate potency and selectivity. This makes it a valuable tool for structure-activity relationship (SAR) investigations.

Synthesis of Novel Antifungal Agents via Scaffold Hopping

Given the demonstrated activity of pyrazolone carbothioamide derivatives against drug-resistant fungal strains [4], this compound is a prime candidate for 'scaffold hopping' studies. Researchers can use it as a core building block to synthesize and screen novel antifungal agents with a pyrazole core, which may exhibit a distinct biological profile and overcome resistance mechanisms compared to pyrazolone-based analogs.

Reproducible Organic Synthesis and Method Development

The compound's well-defined purity (97%) and melting point (170°C) make it a reliable reagent for developing and validating new synthetic methodologies . Its use ensures that reaction outcomes are attributable to the chemistry rather than to variability in starting material quality, which is crucial for publications and technology transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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